molecular formula C20H23BrClNO B14399397 N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide CAS No. 88019-73-2

N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

Cat. No.: B14399397
CAS No.: 88019-73-2
M. Wt: 408.8 g/mol
InChI Key: YBHDTMVSNHQQDG-UHFFFAOYSA-N
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Description

N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and diethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of phenyl ethyl compounds, followed by chlorination and acetamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the precise control of temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty

Properties

CAS No.

88019-73-2

Molecular Formula

C20H23BrClNO

Molecular Weight

408.8 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C20H23BrClNO/c1-4-15-9-8-10-16(5-2)20(15)23(19(24)13-22)14(3)17-11-6-7-12-18(17)21/h6-12,14H,4-5,13H2,1-3H3

InChI Key

YBHDTMVSNHQQDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)C2=CC=CC=C2Br)C(=O)CCl

Origin of Product

United States

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